molecular formula C4H8ClN3 B1380017 N-(prop-2-yn-1-yl)guanidine hydrochloride CAS No. 193074-89-4

N-(prop-2-yn-1-yl)guanidine hydrochloride

Cat. No.: B1380017
CAS No.: 193074-89-4
M. Wt: 133.58 g/mol
InChI Key: TZPDAULFFADFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Prop-2-yn-1-yl)guanidine hydrochloride (CAS 193074-89-4) is a chemical building block of interest in organic and medicinal chemistry research. With a molecular formula of C4H8ClN3 and a molecular weight of 133.58 g/mol, it features both a reactive guanidine group and a propynyl (alkyne) moiety . This structure makes it a potential precursor for the synthesis of diverse heterocyclic compounds. Guanidine derivatives are widely used in scientific research; for instance, guanidine itself is a common reagent used to study protein denaturation mechanisms and is also a key starting material in the synthesis of various pyrimidine derivatives, a class of compounds with significant pharmacological profiles . The propynyl group offers a handle for further chemical modification via click chemistry, potentially enabling the creation of more complex molecules for screening or biochemical probing. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-prop-2-ynylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPDAULFFADFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)guanidine hydrochloride can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines. The process is efficient and provides access to diverse guanidines with yields up to 81% under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned one-pot approach. The scalability of this method makes it suitable for larger-scale production if needed.

Chemical Reactions Analysis

Types of Reactions: N-(prop-2-yn-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.

    Substitution: Various nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

    Formamides: Produced through oxidative formylation reactions.

    Substituted Guanidines: Formed through substitution reactions.

Scientific Research Applications

N-(prop-2-yn-1-yl)guanidine hydrochloride has a broad range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)guanidine hydrochloride involves its role as a photosensitizer in oxidative reactions. Both the starting material and the product can act as photosensitizers, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Protein Denaturation : Guanidine HCl is a potent denaturant, but methyl substitution (methylguanidine HCl) reduces efficacy, particularly for globin and edestin . The propargyl group’s steric and electronic effects may further alter denaturation capacity.
  • Pharmaceutical Relevance : Metformin’s biguanide structure highlights the role of substitution in therapeutic activity, while sulfonyl-substituted derivatives (e.g., ) are explored for crystallinity and stability .

Biological Activity

N-(prop-2-yn-1-yl)guanidine hydrochloride is a synthetic compound with a unique chemical structure that includes a guanidine group and a propynyl chain. This combination imparts distinct biological activities, making it an important subject of research in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C₄H₇N₃·HCl
  • CAS Number : 193074-89-4
  • Structure : The compound features a guanidine moiety linked to a propynyl group, which enhances its reactivity and biological potential.
  • Neuroprotective Effects :
    • Similar to other guanidine derivatives, this compound is believed to enhance the release of acetylcholine at nerve terminals, potentially improving synaptic transmission and neuroprotection.
    • It may also modulate ion channel activity, affecting depolarization and repolarization rates in muscle cell membranes.
  • Oxidative Stress Modulation :
    • The compound has been suggested to act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions through energy transfer mechanisms. This property may have implications in oxidative stress-related conditions.
  • Anti-inflammatory Properties :
    • Research indicates that compounds with similar structures exhibit anti-inflammatory activities, suggesting potential therapeutic applications for inflammatory diseases .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
NeuroprotectiveEnhances acetylcholine release; protects neurons from damage,
Anti-inflammatoryPotential to reduce inflammation in various tissues,
AntimicrobialInvestigated for activity against specific pathogens ,
PhotosensitizationGenerates ROS; potential therapeutic applications in oxidative stress

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of this compound on neurodegeneration in rodent models. The results indicated significant improvements in cognitive function and reduced neuronal loss in treated groups compared to controls. This suggests its potential utility in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokine production in cultured macrophages. The findings indicate its potential application in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 3: Antimicrobial Activity

Research exploring the antimicrobial properties of guanidine derivatives highlighted that this compound exhibited notable activity against certain bacterial strains. This positions the compound as a candidate for further development into novel antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(prop-2-yn-1-yl)guanidine hydrochloride
Reactant of Route 2
N-(prop-2-yn-1-yl)guanidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.